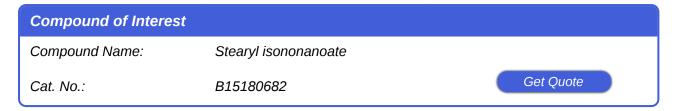


Toxicological Profile and Safety Assessment of Stearyl Isononanoate: An In-depth Technical Guide

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Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyl isononanoate, the ester of stearyl alcohol and isononanoic acid, is a widely utilized ingredient in the cosmetics and personal care industry, primarily functioning as an emollient, skin-conditioning agent, and texture enhancer. Its chemical structure, characterized by a long, branched alkyl chain, imparts desirable sensory properties and solubility characteristics to formulations. This technical guide provides a comprehensive overview of the toxicological profile and safety assessment of **stearyl isononanoate**, drawing upon available data from preclinical studies and regulatory evaluations. The information presented herein is intended to serve as a critical resource for researchers, scientists, and drug development professionals in evaluating the safety of this compound for its intended applications.

Executive Summary of Toxicological Data

The available toxicological data for **stearyl isononanoate** and structurally related long-chain alkyl esters indicate a low order of toxicity across various endpoints. The key findings are summarized in the tables below, followed by detailed descriptions of the experimental methodologies.

Acute Toxicity



Endpoint	Species	Route	Test Guideline	Result	Citation
Acute Oral Toxicity	Rat	Oral	Similar to OECD 401	LD50 > 2000 mg/kg bw	[1]

Irritation

Endpoint	Species	Route	Test Guideline	Result	Citation
Dermal Irritation	Rabbit	Dermal	OECD 404	Non-irritating (Score: 0.00)	[2]
Ocular Irritation	Rabbit	Ocular	OECD 405	Minimally irritating (Maximum group mean score: 2.7)	[3]

Sensitization

Endpoint	Species	Test Type	Test Guideline	Result	Citation
Skin Sensitization	Human	HRIPT	-	Non- sensitizing	[4][5][6]

Repeated Dose and Developmental Toxicity

Endpoint	Species	Route	Test Guideline	Result	Citation
Development al Toxicity	Rat	Oral	-	NOAEL (maternal and embryo-/fetot oxicity) = 1000 mg/kg bw/day	[7]



Detailed Toxicological Assessment Acute Toxicity

Studies on the acute oral toxicity of **stearyl isononanoate** and similar long-chain alkyl esters consistently demonstrate a low order of toxicity. In a study conducted on rats, the acute oral lethal dose (LD50) was found to be greater than 2000 mg/kg body weight, indicating that the substance is of low acute toxicity if swallowed[1].

Dermal and Ocular Irritation

Dermal Irritation: A study conducted in accordance with OECD Guideline 404 evaluated the acute dermal irritation potential of a substance containing cetearyl isononanoate in New Zealand White rabbits. Following a 4-hour semi-occlusive application of 0.5 mL of the test substance, no dermal irritation or corrosion was observed in any of the three animals tested over a 72-hour observation period. The primary dermal irritation index (PDII) was calculated to be 0.00, leading to the conclusion that the substance is non-irritating to the skin[2].

Ocular Irritation: The potential for ocular irritation was assessed in New Zealand White rabbits following the principles of OECD Guideline 405. A single instillation of 0.1 mL of the test material into the conjunctival sac of three rabbits resulted in minimal conjunctival irritation. No corneal or iridial effects were observed. The irritation resolved within 24 hours in two of the animals, and one eye appeared normal throughout the study. The maximum group mean score was 2.7, classifying the substance as a minimal irritant to the rabbit eye[3].

Skin Sensitization

The potential for **stearyl isononanoate** to induce skin sensitization has been evaluated in human studies using the Human Repeated Insult Patch Test (HRIPT). In these studies, repeated applications of the substance to the skin of human volunteers did not elicit a sensitization response[4][5][6]. This indicates a low potential for **stearyl isononanoate** to cause allergic contact dermatitis in humans.

Repeated Dose Toxicity

While specific chronic toxicity studies on **stearyl isononanoate** are not readily available, the toxicological profile of long-chain alcohols, which are metabolites of alkyl esters, has been



evaluated. Representative long-chain alcohols show low repeat dose toxicity, with high doses potentially leading to minimal liver toxicity[8].

Reproductive and Developmental Toxicity

A teratogenicity study on cetearyl isononanoate was conducted in pregnant CD rats. Oral gavage administration of doses up to 1000 mg/kg body weight from gestation day 6 to 15 did not result in any maternal mortality or adverse effects on maternal body weight gain. Furthermore, skeletal and visceral examinations of the fetuses did not reveal any treatment-related malformations. The No-Observed-Adverse-Effect Level (NOAEL) for both maternal toxicity and embryo-/fetotoxicity was determined to be 1000 mg/kg body weight/day[7].

Mutagenicity

While specific Ames test data for **stearyl isononanoate** was not found, the mutagenicity of its constituent components, stearyl alcohol and isononanoic acid, as well as other alkyl esters, has been evaluated. Generally, long-chain alcohols and fatty acids are not considered to be mutagenic[9][10]. The Ames test is a widely used in vitro assay to assess the mutagenic potential of chemical compounds[11][12].

Carcinogenicity

Specific carcinogenicity studies on **stearyl isononanoate** have not been identified in the reviewed literature. However, long-chain fatty alcohols, such as stearyl alcohol, are not suspected of having significant carcinogenic potential due to their chemical nature and biological activity[13].

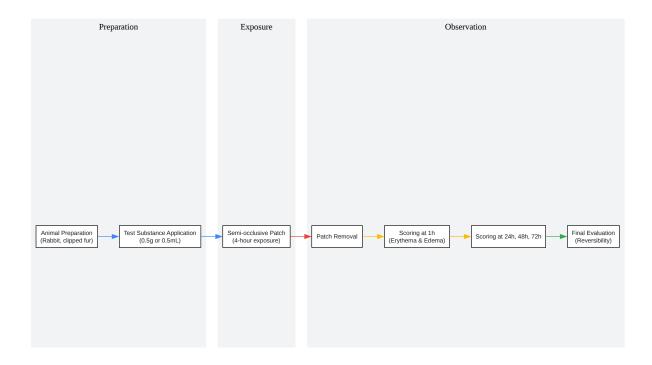
Metabolism and Pharmacokinetics

Upon dermal application or ingestion, it is anticipated that **stearyl isononanoate** can be hydrolyzed by esterase enzymes present in the skin and gastrointestinal tract to its constituent molecules: stearyl alcohol and isononanoic acid[14][15]. Both stearyl alcohol and isononanoic acid are readily metabolized through normal physiological pathways. Stearyl alcohol can be oxidized to stearic acid, which can then enter the fatty acid beta-oxidation pathway for energy production. Isononanoic acid, a branched-chain fatty acid, can also be metabolized, albeit through slightly different pathways than straight-chain fatty acids.



Experimental Protocols and Workflows

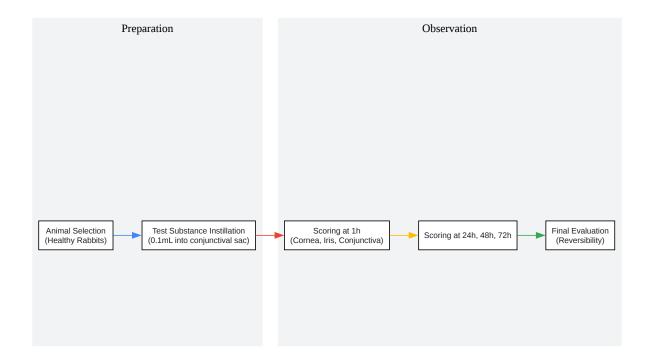
The following diagrams illustrate the generalized workflows for key toxicological studies as described in the OECD guidelines.



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OECD 404 Acute Dermal Irritation/Corrosion Workflow

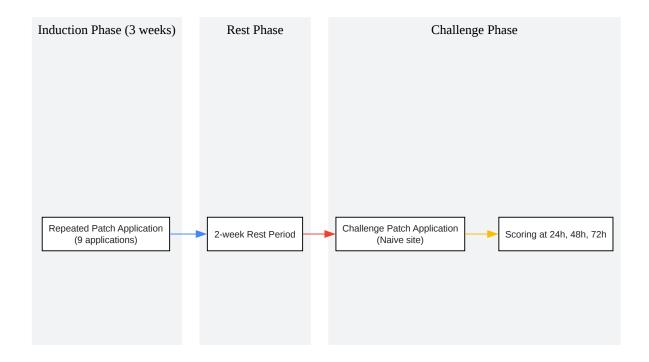




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OECD 405 Acute Ocular Irritation/Corrosion Workflow

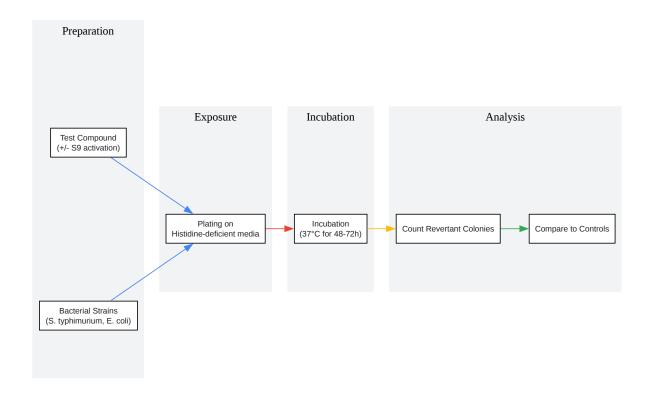




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Human Repeated Insult Patch Test (HRIPT) Workflow





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Ames Test (OECD 471) Workflow

Signaling Pathways

Currently, there is a lack of specific data on the signaling pathways that may be modulated by **stearyl isononanoate** or its metabolites. Given its low toxicity profile, it is unlikely to significantly interfere with major toxicity signaling pathways at typical exposure levels. The primary biological interaction is expected to be its hydrolysis and subsequent metabolism through fatty acid and alcohol oxidation pathways. Fatty acid esters have been shown in some contexts to influence intracellular calcium levels through inositol trisphosphate receptors, but this has been observed with different types of esters and under conditions not directly relevant to cosmetic use[16]. Further research would be needed to elucidate any specific signaling pathway interactions of **stearyl isononanoate**.



Conclusion

Based on the comprehensive review of the available toxicological data, **stearyl isononanoate** exhibits a low order of toxicity. It is not acutely toxic via the oral route, is non-irritating to the skin, and is minimally irritating to the eyes. Furthermore, it does not appear to be a skin sensitizer in humans. Developmental toxicity studies in rats indicate a high NOAEL for both maternal and fetal effects. While data on chronic toxicity and carcinogenicity are not available for **stearyl isononanoate** specifically, the known toxicological profiles of its constituent parts, stearyl alcohol and isononanoic acid, and other long-chain alkyl esters, do not suggest a significant concern. The expected metabolic pathway involves hydrolysis to endogenous or readily metabolized substances. Therefore, **stearyl isononanoate** is considered safe for its intended use in cosmetic and personal care products under the current practices of use and concentration. As with any ingredient, it is recommended that formulations be developed to be non-irritating.

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